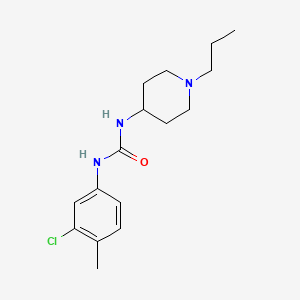
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent cell division stimulator and has been shown to increase fruit set, fruit size, and yield in various crops. In addition, CPPU has been found to have potential applications in cancer research and other biomedical fields.
Mécanisme D'action
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea acts as a cytokinin, which is a class of plant hormones that regulate cell division and growth. N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea stimulates cell division by promoting the synthesis of DNA and RNA, leading to an increase in cell number. In addition, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to promote the differentiation of meristematic cells into fruit cells, leading to an increase in fruit size.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to have various biochemical and physiological effects on plants, including an increase in photosynthesis rate, chlorophyll content, and sugar content. N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea also enhances the activity of antioxidant enzymes, which can help plants resist stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has several advantages for lab experiments, including its high potency, stability, and solubility in water and organic solvents. However, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea also has some limitations, such as its high cost and potential toxicity to plants at high concentrations.
Orientations Futures
There are several potential future directions for N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea research. One area of interest is the use of N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea in cancer research, as N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to have antiproliferative effects on cancer cells. In addition, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea may have applications in tissue engineering and regenerative medicine, as it can stimulate cell division and growth. Further studies are needed to explore these potential applications of N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea.
Méthodes De Synthèse
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea can be synthesized using various methods, including the reaction of 3-chloro-4-methylphenyl isocyanate with 1-propylpiperidine-4-amine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been extensively studied in plant research, particularly in the field of fruit production. Studies have shown that N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea can increase fruit set and yield in various crops, including grapes, kiwifruit, and apples. In addition, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to improve fruit quality, such as size, color, and firmness.
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-3-8-20-9-6-13(7-10-20)18-16(21)19-14-5-4-12(2)15(17)11-14/h4-5,11,13H,3,6-10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTXNKVWTSFFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5380317.png)
![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5380339.png)
![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5380342.png)
![N-(4-chlorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5380344.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380350.png)
![7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5380358.png)

![N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5380374.png)
![N-(4-ethoxyphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5380381.png)
![3-(2-furyl)-7-(2-furylmethylene)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5380389.png)

![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5380398.png)
![2-chloro-4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5380400.png)
![N~4~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5380408.png)